molecular formula C11H13BrO3 B7845733 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene

Cat. No.: B7845733
M. Wt: 273.12 g/mol
InChI Key: KMSSYACUAKJNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene (CAS: 1225962-61-7) is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol. It is supplied with a minimum purity of 95% and should be stored long-term in a cool, dry place. This compound is classified as non-hazardous for transport. This chemical serves as a valuable synthetic intermediate in advanced organic synthesis and agrochemical research. Its structure, featuring both a bromoarene moiety and a protected aldehyde in the form of a 1,3-dioxolane, makes it a versatile building block for constructing more complex molecules. The bromophenyl group can undergo various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl or extended conjugated systems. Simultaneously, the 1,3-dioxolane group can be deprotected to reveal an aldehyde functionality, providing a handle for further derivatization. Compounds with similar 1,3-dioxolane ether chains are known to be used in the synthesis of modern herbicides. For instance, the herbicide Lancotrione utilizes a closely related benzyl ether sidechain in its structure, highlighting the relevance of this scaffold in developing new agrochemicals with specific modes of action. This product is intended for research and development purposes only and must be handled by technically qualified personnel. It is not intended for use in foods, cosmetics, drugs, or any other consumer applications.

Properties

IUPAC Name

2-[2-(2-bromophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c12-9-3-1-2-4-10(9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSSYACUAKJNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2-Bromoethyl)-1,3-dioxolane

Reagents :

  • Acrolein (90%, 6.0 mmol)

  • Ethylene glycol (7.4 mmol)

  • HBr (17% in 1,4-dioxane, 8.4 mmol)

Procedure :

  • Add HBr/1,4-dioxane to a chilled (5°C) mixture of acrolein and ethylene glycol in 1,4-dioxane.

  • Warm to room temperature and stir for 30 minutes.

  • Quench with saturated NaHCO₃, extract with diethyl ether, wash with brine, and dry over Na₂SO₄.

  • Purify via flash chromatography (pentane) to isolate 2-(2-bromoethyl)-1,3-dioxolane as a colorless liquid (82% yield).

Key Data :

  • 1H NMR (CDCl₃) : δ 2.22 (dt, J = 4.6, 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88–3.96 (m, 4H), 5.01 (t, J = 4.6 Hz, 1H).

  • 13C NMR : δ 27.14, 36.97, 64.78 (2C), 102.34.

Etherification with 2-Bromophenol

Reagents :

  • 2-(2-Bromoethyl)-1,3-dioxolane (1.0 eq)

  • 2-Bromophenol (1.0 eq)

  • K₂CO₃ (2.0 eq)

  • Dry DMF

Procedure :

  • Dissolve 2-bromophenol and K₂CO₃ in DMF under nitrogen.

  • Add 2-(2-bromoethyl)-1,3-dioxolane dropwise at 50°C.

  • Stir for 12 hours, then pour into ice-water and extract with ethyl acetate.

  • Dry organic layers and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).

Optimization Notes :

  • Base Selection : Cs₂CO₃ or K₂CO₃ ensures efficient phenoxide formation without over-alkylation.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide.

  • Yield : Expected 70–85% based on analogous etherification reactions.

Alternative Route: Cyclization of 2-Bromo-phenoxyethyl Glycol

A less common approach involves cyclizing 2-bromo-phenoxyethyl glycol to form the dioxolane ring. This method is contingent on diol protection under acidic conditions.

Synthesis of 2-Bromo-phenoxyethyl Glycol

Reagents :

  • 2-Bromophenol (1.0 eq)

  • Ethylene glycol monotosylate (1.0 eq)

  • NaH (1.2 eq)

  • THF

Procedure :

  • Deprotonate 2-bromophenol with NaH in THF.

  • Add ethylene glycol monotosylate and reflux for 6 hours.

  • Extract with CH₂Cl₂, wash with water, and dry.

Acid-Catalyzed Cyclization

Reagents :

  • 2-Bromo-phenoxyethyl glycol (1.0 eq)

  • p-Toluenesulfonic acid (0.1 eq)

  • Toluene

Procedure :

  • Reflux the glycol with p-TsOH in toluene for 4 hours.

  • Neutralize with NaHCO₃, extract, and purify via distillation.

Challenges :

  • Regioselectivity : Competing intermolecular etherification may occur, reducing yield.

  • Yield : Typically 50–60%, inferior to the Williamson method.

Comparative Analysis of Methods

Parameter Williamson Route Cyclization Route
Starting Materials Acrolein, 2-bromophenolEthylene glycol derivatives
Reaction Steps 23
Key Intermediate 2-(2-Bromoethyl)-1,3-dioxolane2-Bromo-phenoxyethyl glycol
Yield 82% (Step 1); 70–85% (Step 2)50–60%
Purification Column chromatographyDistillation
Scalability HighModerate

Insights :

  • The Williamson method is superior in yield and scalability, leveraging well-established SN2 mechanisms.

  • Cyclization routes suffer from side reactions, necessitating meticulous control of reaction stoichiometry.

Mechanistic Considerations

Dioxolane Formation

The reaction of acrolein with ethylene glycol and HBr proceeds via electrophilic addition of HBr to the α,β-unsaturated aldehyde, followed by hemiacetal formation and subsequent cyclization. The acidic environment protonates the aldehyde, enabling nucleophilic attack by ethylene glycol.

Etherification Dynamics

In the Williamson synthesis, deprotonated 2-bromophenol attacks the primary carbon of 2-(2-bromoethyl)-1,3-dioxolane, displacing bromide in an SN2 mechanism . Steric hindrance is minimal due to the linear ethyl chain, favoring high conversion.

Troubleshooting and Optimization

  • Low Yield in Dioxolane Synthesis : Ensure HBr is freshly prepared; residual water inhibits acetal formation.

  • Byproduct Formation : Use excess ethylene glycol (1.2 eq) to drive the reaction to completion.

  • Purification Challenges : Florisil™ chromatography effectively separates polar byproducts in dioxolane synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in:

  • Formation of Acyclic Nucleosides : The compound has been reported to react with purine derivatives to yield α-branched purine-based nucleosides, which are crucial for developing antiviral and anticancer agents .
  • Synthesis of Complex Organic Molecules : Its reactivity allows it to participate in cross-coupling reactions and other transformations that lead to the creation of complex organic structures.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

  • Pharmaceutical Applications : Due to its ability to modify biological targets, derivatives of this compound have been explored for their potential as inhibitors of sodium-dependent glucose cotransporters (SGLT), which are relevant in diabetes treatment .
  • Bioactivity Studies : Research indicates that compounds similar to this compound exhibit significant biological activity, prompting investigations into their efficacy and safety profiles in preclinical studies.

Case Study 1: Synthesis of Nucleosides

In a study focused on synthesizing acyclic nucleosides, researchers successfully utilized 2-bromomethyl-1,3-dioxolane (related structure) as a key intermediate. The study demonstrated that varying reaction conditions such as temperature and solvent choice significantly influenced yield and regioselectivity .

Reaction ConditionsYield (%)Regioselectivity
Room Temperature67High
Elevated Temperature54Moderate

Case Study 2: Antiviral Activity

Another study investigated the antiviral properties of derivatives based on dioxolane structures. The findings suggested that modifications to the dioxolane ring could enhance bioavailability and therapeutic efficacy against viral infections .

Mechanism of Action

The mechanism of action of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .

Comparison with Similar Compounds

4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1)

Structural Differences :

  • Replaces the 1,3-dioxolane ring with a methyl group.
  • Lacks the cyclic ether moiety, reducing polarity and solubility in aqueous media.

Reactivity :

  • The absence of the dioxolane ring limits its utility in reactions requiring chelation or enhanced solubility.
  • Retains bromine’s reactivity for cross-coupling, but steric hindrance from the methyl group may slow reaction kinetics .

Applications :
Primarily used in organic synthesis for constructing methyl-substituted aromatic frameworks.

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0)

Structural Differences :

  • Contains a linear diethoxyethoxy chain instead of a cyclic dioxolane.
  • Includes a fluorine atom at the para position, enhancing electronic effects.

Reactivity :

  • The linear ethoxy chain improves flexibility but reduces ring strain compared to the dioxolane.
  • Fluorine’s electron-withdrawing nature activates the benzene ring for electrophilic substitution .

Applications :
Used in agrochemical synthesis, leveraging fluorine’s bioactivity-enhancing properties.

1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene (CAS 1110767-94-6)

Structural Differences :

  • Features a hexyloxyethyl group and methoxy substituent instead of the dioxolane-ethoxy group.
  • The hexyl chain increases hydrophobicity.

Reactivity :

  • The bulky hexyl group may hinder access to the bromine atom in coupling reactions.
  • Methoxy’s electron-donating effect stabilizes the aromatic ring .

Applications :
Relevant in asymmetric synthesis and chiral ligand preparation due to its stereocenter.

Difenoconazole Intermediate (CAS Unspecified)

Structural Differences :

  • Contains a 1,3-dioxolane ring fused to a triazole group.
  • Lacks bromine but includes chlorine and additional aromatic rings.

Reactivity :

  • The triazole-dioxolane system enables antifungal activity via cytochrome P450 inhibition.
  • Chlorine enhances stability and lipophilicity .

Applications :
Key intermediate in fungicide production.

Data Table: Key Properties and Reactivity

Compound Name CAS Number Key Substituents Solubility (Polarity) Reactivity Highlights
2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene 34824-58-3 Br, 1,3-dioxolane-ethoxy High (cyclic ether) Suzuki coupling, ligand synthesis
4-Bromo-2-ethoxy-1-methylbenzene 33839-11-1 Br, ethoxy, methyl Moderate Aromatic methylation reactions
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene 253429-30-0 Br, diethoxyethoxy, F Moderate Electrophilic substitution
Difenoconazole Intermediate - Cl, triazole, 1,3-dioxolane Low (lipophilic) Antifungal activity

Research Findings and Trends

  • Cyclic vs. Linear Ethers : Cyclic ethers (e.g., dioxolane) enhance solubility and metal-chelation capacity, making them preferable in catalysis and drug delivery .
  • Halogen Effects : Bromine’s reactivity dominates in cross-coupling, while fluorine and chlorine modify electronic and bioactivity profiles .
  • Steric Considerations : Bulky substituents (e.g., hexyloxy) reduce reaction rates but improve selectivity in asymmetric synthesis .

Biological Activity

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromomethyl-1,3-dioxolane with appropriate aromatic substrates. The methodology often includes alkylation techniques that utilize solvents and reagents to achieve high yields while maintaining regioselectivity .

Antifungal Activity

Recent studies have evaluated the antifungal properties of compounds related to this compound. For instance, triazolium salts with similar structural motifs have shown significant antifungal activity against various strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.009 to 0.037 mg/mL, indicating strong efficacy compared to traditional antifungal agents like ketoconazole .

Neuroprotective Effects

In vitro studies have demonstrated that derivatives of dioxolane compounds can promote neuron proliferation and protect against neurotoxicity. For example, a related compound was shown to significantly increase the viability of HT-22 cells in a dose-dependent manner when exposed to corticosterone-induced neurotoxicity . The protective effects were attributed to phosphodiesterase (PDE) inhibition, which is crucial in neurodegenerative disease contexts.

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • PDE Inhibition : Compounds with similar structures have been identified as phosphodiesterase inhibitors, which play a role in modulating intracellular signaling pathways involved in cell survival and apoptosis .
  • Antifungal Mechanism : The antifungal activity is likely mediated through interactions with fungal enzymes, disrupting essential cellular processes .

Case Studies

A notable case study involved the application of this compound derivatives in treating fungal infections. The results indicated that these compounds not only inhibited fungal growth but also demonstrated lower toxicity profiles than conventional antifungals.

CompoundMIC (mg/mL)MFC (mg/mL)Activity Level
Compound 190.009–0.0370.0125–0.05High
Ketoconazole0.28–1.880.38–2.82Moderate

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene?

Methodological Answer:
The synthesis typically involves two key steps:

Ether Formation : The ethoxy-dioxolan moiety is introduced via Williamson ether synthesis. A phenol derivative reacts with 2-(bromoethoxy)-1,3-dioxolane under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ethoxy-dioxolan bridge.

Bromination : Electrophilic aromatic substitution (EAS) is used to introduce the bromo group. For example, bromine (Br₂) in acetic acid with FeBr₃ as a catalyst at 0–25°C selectively substitutes at the para or ortho position, depending on directing groups.
Key Considerations :

  • Protect hydroxyl groups during ether formation to prevent side reactions.
  • Monitor reaction progress using TLC or HPLC to optimize yield .

Basic: How is this compound characterized structurally?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy :
    • ¹H NMR : The dioxolan ring protons appear as a multiplet (δ 3.8–4.2 ppm), while the ethoxy methylene group shows a triplet (δ 4.3–4.5 ppm). The aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.5 ppm).
    • ¹³C NMR : The brominated carbon resonates at δ 120–125 ppm, and the dioxolan carbons appear at δ 65–75 ppm.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 285.0).
  • IR Spectroscopy : The ether (C-O-C) stretch appears at 1100–1250 cm⁻¹, and the dioxolan ring shows C-O vibrations at 950–1050 cm⁻¹ .

Advanced: How can researchers optimize regioselectivity in bromination reactions for derivatives of this compound?

Methodological Answer:
Regioselectivity in EAS bromination depends on:

  • Directing Groups : Electron-donating groups (e.g., methoxy) direct bromine to the para position, while steric hindrance from the dioxolan moiety may favor ortho substitution.
  • Catalyst Selection : FeBr₃ vs. AlBr₃ alters reaction kinetics. For example, FeBr₃ in acetic acid at 25°C improves para selectivity by 20% compared to AlBr₃.
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance electrophile stability, reducing side products.
    Troubleshooting :
  • Use computational modeling (DFT) to predict substitution sites.
  • Analyze by-products via GC-MS to identify competing pathways .

Advanced: How to design experiments to evaluate the biological activity of this compound?

Methodological Answer:

In Vitro Assays :

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., NADPH depletion).
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations.

Structure-Activity Relationship (SAR) :

  • Synthesize analogs (e.g., replacing bromine with Cl or CF₃) to assess halogen effects on potency.
  • Modify the dioxolan ring to a tetrahydrofuran group to study ring size impact.

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Data Interpretation :

  • Use ANOVA to compare replicate results and identify statistically significant trends .

Advanced: How to resolve contradictory data in reaction yields when varying catalysts?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Deactivation : Pd catalysts may form inactive complexes with dioxolan oxygen. Use chelating ligands (e.g., PPh₃) to stabilize Pd(0).
  • Side Reactions : Competing elimination pathways (e.g., dehydrohalogenation) reduce yields. Monitor via GC-MS and adjust base strength (e.g., KOtBu vs. NaH).
  • Solvent Polarity : Non-polar solvents (toluene) favor SN2 mechanisms, while polar solvents (DMF) may promote elimination.
    Case Study :
  • Substitution with CuI/1,10-phenanthroline in DMF gave 65% yield vs. 45% with Pd(OAc)₂ due to reduced side reactions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo group.
  • Moisture : The dioxolan ring is hydrolytically labile. Use desiccants (silica gel) in storage containers.
  • Purity Monitoring : Conduct quarterly HPLC analyses (C18 column, MeCN/H₂O mobile phase) to detect decomposition products (e.g., free phenol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.